molecular formula C25H36N6O B2619060 (4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898417-93-1

(4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2619060
CAS No.: 898417-93-1
M. Wt: 436.604
InChI Key: RETSGXKKSJNOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex synthetic compound designed for advanced pharmacological research and drug discovery. Its molecular structure incorporates a pyridazinone core—a heterocycle known for its significant biological activity—linked to two piperazine units and a lipophilic 4-tert-butylphenyl group. This specific architecture suggests potential as a key intermediate or investigational tool in developing novel therapeutic agents. Piperazine derivatives are frequently utilized in medicinal chemistry to optimize the pharmacokinetic properties and bioavailability of drug candidates . The presence of the piperazine rings may contribute to favorable solubility and aid in target engagement. Furthermore, pyridazin-3-one derivatives have been extensively reported in scientific literature for their vasorelaxant effects. Some such compounds function by increasing eNOS mRNA expression and upregulating aortic nitric oxide, demonstrating potent vasodilatory activity in research models . Researchers can explore this compound's utility as a building block in synthesizing targeted kinase inhibitors or as a candidate for high-throughput screening in cardiovascular disease research. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human use. Researchers should consult the relevant scientific literature and material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N6O/c1-5-28-12-14-29(15-13-28)22-10-11-23(27-26-22)30-16-18-31(19-17-30)24(32)20-6-8-21(9-7-20)25(2,3)4/h6-11H,5,12-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETSGXKKSJNOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenyl compounds with tert-butyl halides under Friedel-Crafts alkylation conditions.

    Synthesis of the pyridazine intermediate: This can be achieved by reacting hydrazine derivatives with diketones or other suitable precursors to form the pyridazine ring.

    Coupling reactions: The tert-butylphenyl and pyridazine intermediates are then coupled using piperazine as a linker. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.

    Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the reduction of carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridazine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Coupling reagents: EDCI, DCC for amide bond formation.

Major Products

    Oxidation products: Quinones, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone: has several applications in scientific research:

    Medicinal chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Biological research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial applications:

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its pyridazine core and dual piperazine moieties , distinguishing it from other arylpiperazine derivatives. Key structural comparisons include:

Compound ID/Name Core Structure Substituents/R-Groups Key Structural Differences Reference
Target Compound Piperazine-pyridazine methanone 4-Tert-butylphenyl, 4-ethylpiperazine Pyridazine ring; dual piperazine -
7g (Pentanamide derivative) Piperazine-pentanamide 2,4-Dichlorophenyl, thiophen-3-yl Pentanamide chain; thiophene ring
MK29 (Trifluoromethylphenyl ethanone) Piperazine-ethanone 4-Trifluoromethylphenyl Trifluoromethyl group; ethanone linker
Compound 5 (Pyrazolyl-butanone) Piperazine-butanone 4-Trifluoromethylphenyl, pyrazol-4-yl Butanone linker; pyrazole ring

Analysis :

  • Pyridazine vs.
  • Tert-butylphenyl vs. Trifluoromethylphenyl : The bulky tert-butyl group increases lipophilicity, which could enhance blood-brain barrier penetration relative to the electron-withdrawing trifluoromethyl group in MK29 .
  • Dual Piperazines : The ethylpiperazine substituent on the pyridazine ring introduces a secondary basic center, possibly modulating receptor binding kinetics compared to single-piperazine analogs .
Pharmacological Profiles

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

Compound ID/Name Reported Activity Target/Mechanism Potency/Selectivity Notes Reference
7g Dopamine D3 receptor selectivity CNS disorders Selective over D2 receptors (IC₅₀: 12 nM for D3)
MK29 Not explicitly stated Hypothetical kinase inhibition Trifluoromethyl enhances metabolic stability
Sulfonylpiperazines () Antiproliferative activity Cancer cell lines (e.g., MCF-7) EC₅₀: 1.2–8.7 µM depending on R-groups

Implications for Target Compound :

  • However, the ethylpiperazine may introduce off-target effects (e.g., serotonin receptor binding) .
  • Antiproliferative Potential: Piperazine-sulfonyl derivatives () show moderate activity, but the target’s lack of sulfonyl groups may reduce cytotoxicity .

Stability Considerations :

  • The tert-butyl group may improve metabolic stability compared to halogenated analogs (e.g., 7g’s dichlorophenyl), which are prone to dehalogenation .
  • Pyridazine’s electron-deficient nature could increase susceptibility to hydrolysis versus thiophene or pyrazole rings .

Biological Activity

The compound (4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone , identified by its CAS number 470478-90-1, has garnered attention due to its potential biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A tert-butyl group attached to a phenyl ring.
  • A piperazine core linked to a pyridazine moiety.

Structural Formula

C21H30N4O\text{C}_{21}\text{H}_{30}\text{N}_4\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Antioxidant Activity

Recent studies have indicated that piperazine derivatives exhibit antioxidant properties. For instance, related compounds have shown efficacy in reducing oxidative stress through various assays, such as DPPH and electroanalytical methods, suggesting potential neuroprotective effects .

Neuropharmacological Effects

The compound's structural analogs have been evaluated for their effects on the central nervous system (CNS). Notably:

  • Anxiolytic Activity : In behavioral tests, certain piperazine derivatives demonstrated anxiolytic-like effects, impacting anxiety-related behaviors in animal models .
  • Sedative Effects : Compounds similar to the target molecule reduced sleep latency and increased sleep duration in pharmacological assessments .

Dopamine Receptor Interaction

Research has highlighted the importance of dopamine receptors in mediating various neuropsychiatric disorders. The compound is hypothesized to interact selectively with dopamine receptors, particularly the D3 receptor, which is linked to mood regulation and reward pathways .

Molecular modeling studies suggest that this compound may selectively activate specific receptor pathways while minimizing off-target effects. This selectivity could be beneficial in developing treatments for conditions like schizophrenia or depression without the adverse effects associated with broader dopamine receptor activation .

Study 1: Neuroprotective Effects

A study examining related piperazine compounds found that they significantly protected dopaminergic neurons from degeneration in vitro. This suggests that the target compound may also confer similar protective benefits, warranting further investigation into its neuroprotective capabilities .

Study 2: Behavioral Pharmacology

In a behavioral pharmacology study, derivatives of the compound were tested for their effects on anxiety and sedation. Results indicated dose-dependent anxiolytic effects without significant motor impairment, highlighting their potential utility in treating anxiety disorders .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress
AnxiolyticDecreases anxiety-related behavior
SedativeIncreases sleep duration
Dopamine Receptor AgonismSelectively activates D3 receptor

Structure-Activity Relationship (SAR)

Compound IDStructure FeaturesActivity
1Tert-butyl group + piperazine coreD3R agonist
2Variants of piperazineAnxiolytic
3Modifications on pyridazineNeuroprotective

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.